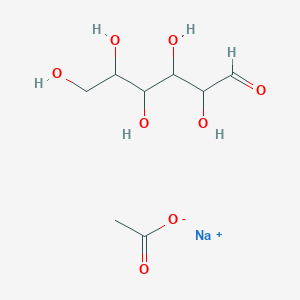
sodium;2,3,4,5,6-pentahydroxyhexanal;acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-eudesmol . Alpha-eudesmol is a sesquiterpenoid alcohol that is found in various essential oils. It is known for its distinctive aroma and is used in the fragrance industry. Additionally, alpha-eudesmol has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Alpha-eudesmol can be synthesized through several methods. One common approach involves the extraction from natural sources such as the essential oils of certain plants. The extraction process typically involves steam distillation followed by purification steps such as chromatography.
In a laboratory setting, alpha-eudesmol can be synthesized through the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction conditions often involve the use of specific enzymes or catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of alpha-eudesmol primarily relies on the extraction from natural sources due to the complexity of its synthetic routes. Large-scale extraction involves the use of advanced distillation techniques and purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-eudesmol undergoes various chemical reactions, including:
Oxidation: Alpha-eudesmol can be oxidized to form eudesmol oxide.
Reduction: Reduction of alpha-eudesmol can yield eudesmol alcohol.
Substitution: Alpha-eudesmol can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Eudesmol oxide
Reduction: Eudesmol alcohol
Substitution: Various substituted eudesmol derivatives
Wissenschaftliche Forschungsanwendungen
Alpha-eudesmol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sesquiterpenoids.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the fragrance industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of alpha-eudesmol involves its interaction with various molecular targets. It is known to inhibit the growth of certain microorganisms by disrupting their cell membranes. Additionally, alpha-eudesmol exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
Vergleich Mit ähnlichen Verbindungen
Alpha-eudesmol is similar to other sesquiterpenoids such as beta-eudesmol and gamma-eudesmol. it is unique in its specific aroma profile and its distinct biological activities. Other similar compounds include:
Beta-eudesmol: Similar structure but different biological activities.
Gamma-eudesmol: Another isomer with unique properties.
Farnesol: A related sesquiterpenoid alcohol with different applications.
Alpha-eudesmol stands out due to its specific combination of fragrance and biological activities, making it a valuable compound in both research and industry.
Eigenschaften
IUPAC Name |
sodium;2,3,4,5,6-pentahydroxyhexanal;acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6.C2H4O2.Na/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4;/h1,3-6,8-12H,2H2;1H3,(H,3,4);/q;;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGYPNKICQJHLN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C(C(C(C(C(C=O)O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].C(C(C(C(C(C=O)O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














